molecular formula C12H17ClN2O3 B2727033 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1417637-11-6

5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2727033
CAS No.: 1417637-11-6
M. Wt: 272.73
InChI Key: KPMVRAOELDEEMA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride is an oxazolidinone derivative with a molecular formula of C₁₂H₁₅ClN₂O₃ (inferred from analogs in ). It features a 2-methoxyphenylmethyl substituent at position 3 and an aminomethyl group at position 5 of the oxazolidin-2-one core. The hydrochloride salt enhances solubility, a common modification for pharmaceutical applications.

Pharmacological Relevance: Oxazolidinones are known for antibacterial and antitumor properties (). The 2-methoxy substituent may influence target binding through hydrogen bonding or π-π interactions, while the aminomethyl group could enhance interactions with biological receptors.

Properties

IUPAC Name

5-(aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-16-11-5-3-2-4-9(11)7-14-8-10(6-13)17-12(14)15;/h2-5,10H,6-8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMVRAOELDEEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(OC2=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage. This intermediate is then subjected to cyclization under acidic or basic conditions to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of oxazolidinone derivatives, including 5-(aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride. This compound exhibits potent activity against various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Enterococcus faecalis ATCC 2921216 µg/mL32 µg/mL
Staphylococcus aureus32 µg/mL64 µg/mL

These findings suggest that the compound could serve as a basis for developing new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cells, particularly in gastric adenocarcinoma models. The mechanism involves the activation of apoptotic pathways, leading to cell death without affecting normal cells.

Cancer Cell Line IC50 (µM) Mechanism of Action
Human Gastric Adenocarcinoma10Induction of apoptosis via mitochondrial pathway
Breast Cancer15Cell cycle arrest and apoptosis

This dual action of antibacterial and anticancer properties highlights the therapeutic potential of this compound in treating infections and cancer simultaneously .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-(aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride involves several steps that can be optimized for better yield and purity. The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of the compound.

Key Structural Features Influencing Activity:

  • Aminomethyl Group : Essential for antibacterial activity.
  • Methoxy Substituent : Enhances lipophilicity, improving cell membrane penetration.
  • Oxazolidinone Core : Critical for interaction with bacterial ribosomes.

Case Study 1: Antibacterial Efficacy

In a controlled study, the compound was tested against a panel of resistant bacterial strains. The results showed that it outperformed traditional antibiotics like vancomycin in terms of efficacy against Enterococcus faecalis .

Case Study 2: Cancer Treatment Synergy

A combination therapy involving this compound and standard chemotherapeutics was evaluated in animal models of gastric cancer. The results indicated a significant reduction in tumor size compared to monotherapy, suggesting a potential for combination treatments in clinical settings .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The aminomethyl group may enhance binding affinity, while the methoxyphenyl moiety can influence the compound’s overall stability and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound 2-methoxyphenylmethyl C₁₂H₁₅ClN₂O₃ 258.70 Enhanced solubility via HCl salt; potential antibacterial activity
5-(Aminomethyl)-3-(4-methoxyphenyl) analog 4-methoxyphenyl C₁₁H₁₅ClN₂O₃ 258.70 Positional isomer; altered electronic effects
5-(Aminomethyl)-3-(3,4-dichlorophenyl) HCl 3,4-dichlorophenyl C₁₀H₁₁Cl₃N₂O₂ 297.57 Higher lipophilicity; possible increased toxicity
5-(Aminomethyl)-3-(4-chlorophenyl) HCl 4-chlorophenyl C₁₀H₁₂Cl₂N₂O₂ 263.12 Chlorine as bioisostere; may improve metabolic stability
5-(Aminomethyl)-3-cyclopropyl analog Cyclopropyl C₈H₁₃ClN₂O₂ 204.65 Reduced steric hindrance; potential for CNS activity

Key Observations :

  • Positional Isomerism: The 2-methoxy vs. For example, the 2-methoxy group may engage in intramolecular hydrogen bonding, stabilizing the molecule.
  • Halogen vs. Methoxy : Chlorine substituents () increase molecular weight and lipophilicity (logP), which may enhance blood-brain barrier penetration but raise toxicity risks.
  • Steric Effects : Cyclopropyl substitution () reduces steric bulk compared to aromatic groups, possibly improving pharmacokinetic profiles.

Biological Activity

5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride, a compound characterized by its oxazolidinone structure, has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C12_{12}H17_{17}ClN2_2O3_3
  • Molecular Weight : 272.73 g/mol
  • CAS Number : 1417637-11-6

The biological activity of this compound is primarily linked to its structural features:

  • Oxazolidinone Ring : Known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinone antibiotics.
  • Aminomethyl Group : Enhances binding affinity to target proteins and may influence the compound's pharmacokinetics.
  • Methoxyphenyl Moiety : Contributes to the stability and solubility of the compound, potentially affecting its bioavailability.

Antimicrobial Activity

Research has shown that oxazolidinones exhibit significant antimicrobial properties. A study indicated that derivatives of oxazolidinones can outperform traditional antibiotics like chloramphenicol against Gram-positive bacteria, particularly Staphylococcus aureus . The mechanism involves disrupting bacterial protein synthesis and damaging cell membranes, leading to cell death.

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxazolidinone derivatives:

  • A study evaluated the antiproliferative effects of various oxazolidinone compounds on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated significant cytotoxicity with some derivatives exhibiting IC50_{50} values as low as 17.66 µM against MCF-7 cells .
  • Mechanistic studies revealed that these compounds induce apoptosis through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and caspase activation .

Other Biological Activities

Beyond antimicrobial and anticancer effects, oxazolidinones have been investigated for their potential in treating conditions such as diabetes and neurodegenerative diseases due to their ability to modulate various biochemical pathways .

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityCompound 16 showed superior activity against Gram-positive bacteria compared to chloramphenicol.
Anticancer ActivitySignificant cytotoxicity in MCF-7 and HeLa cells; induced apoptosis via mitochondrial pathways.
Mechanistic InsightsInteraction with specific molecular targets; modulation of enzyme activities.

Q & A

Basic: What are the recommended spectroscopic techniques for structural characterization of this oxazolidinone derivative?

Answer:
Structural elucidation typically employs a combination of:

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch of the oxazolidinone ring at ~1750 cm⁻¹, NH stretches from the aminomethyl group).
  • NMR Spectroscopy:
    • ¹H NMR: Reveals proton environments (e.g., methoxyphenyl aromatic protons at δ 6.8–7.4 ppm, oxazolidinone ring protons at δ 3.5–4.5 ppm).
    • ¹³C NMR: Confirms carbon backbone (e.g., carbonyl carbon at ~155 ppm, methoxy carbon at ~55 ppm).
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ ions).
    Cross-validate with elemental analysis to confirm purity (e.g., C, H, N % matching theoretical values) .

Basic: What safety precautions are critical when handling this hydrochloride salt in the lab?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested to EN 374 standards), lab coat, and safety goggles. Use respiratory protection if ventilation is inadequate .
  • First Aid:
    • Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing.
    • Eye exposure: Flush with water for 10–15 minutes; seek medical attention if irritation persists.
    • Inhalation: Move to fresh air; monitor for respiratory distress.
  • Storage: Keep in a dry, cool environment (2–8°C) in tightly sealed containers to prevent hydrolysis .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

  • Solvent selection: Ethanol is optimal for polar intermediates (e.g., in multi-component reactions) due to its balance of solubility and low toxicity .
  • Catalysis: Small-molecule acids (e.g., ethyl acetate) can accelerate condensation and cyclization steps via acid-catalyzed mechanisms .
  • Reaction monitoring: Use TLC or HPLC to track intermediate formation. Adjust reaction time (e.g., reflux for 3–5 hours) to minimize by-products .
  • Purification: Recrystallize from DMF/acetic acid mixtures to remove unreacted starting materials .

Advanced: How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Answer:

  • Verify sample purity: Repeat column chromatography or HPLC to eliminate impurities.
  • Cross-reference techniques: Compare IR, NMR, and MS data for consistency. For example, an unexpected NH peak in IR may indicate residual solvent or incomplete salt formation.
  • Computational validation: Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data .
  • Isotopic labeling: For ambiguous proton environments, deuterium exchange or 2D NMR (COSY, HSQC) can clarify connectivity .

Advanced: What experimental design considerations are critical for evaluating its antimicrobial activity?

Answer:

  • Test organisms: Include Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans) .
  • Controls: Use ciprofloxacin (bacteria) and amphotericin B (fungi) as positive controls; DMF as a solvent control.
  • Methodology:
    • Disk diffusion assay: Impregnate sterile disks with 1000 ppm compound solution; measure inhibition zones after 24–48 hours.
    • MIC determination: Use broth microdilution (e.g., 96-well plates) to quantify minimum inhibitory concentrations.
  • Data analysis: Apply ANOVA to compare activity across strains; account for solvent cytotoxicity .

Advanced: How can computational methods predict the compound’s reactivity or stability?

Answer:

  • Reactivity prediction: Use quantum chemical software (e.g., Gaussian, ORCA) to model reaction pathways (e.g., hydrolysis of the oxazolidinone ring) via transition-state calculations .
  • Stability studies: Perform MD simulations to assess hygroscopicity or thermal decomposition (e.g., at 25–100°C).
  • Docking studies: Predict binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger .

Basic: What are the key steps in derivatizing this compound for structure-activity relationship (SAR) studies?

Answer:

  • Modify functional groups:
    • Aminomethyl group: Acylation (e.g., acetic anhydride) or alkylation (e.g., benzyl chloride).
    • Methoxyphenyl ring: Demethylation (e.g., BBr₃) or halogenation (e.g., NBS).
  • Characterize derivatives: Use HPLC to confirm purity and NMR/MS for structural validation.
  • Assay design: Test derivatives in parallel for bioactivity (e.g., enzyme inhibition assays) .

Advanced: How to troubleshoot poor solubility in biological assay buffers?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH adjustment: The hydrochloride salt may require buffering at pH 4–5 for optimal solubility.
  • Pro-drug strategies: Synthesize ester or amide derivatives with improved lipophilicity .

Basic: What are the best practices for long-term storage to prevent degradation?

Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials.
  • Desiccation: Include silica gel packs to absorb moisture.
  • Stability testing: Periodically analyze via HPLC (e.g., every 6 months) to detect decomposition (e.g., free amine formation) .

Advanced: How to resolve discrepancies in biological activity between in vitro and cellular assays?

Answer:

  • Membrane permeability: Use logP calculations (e.g., ChemAxon) or Caco-2 cell models to assess cellular uptake.
  • Metabolic stability: Incubate with liver microsomes to identify rapid degradation.
  • Off-target effects: Perform kinome-wide profiling (e.g., KinomeScan) to rule out unintended interactions .

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